4-(cyclopentanecarboxamido)-N-(2-(3-phenylureido)ethyl)benzamide

Description

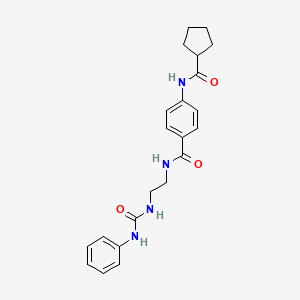

4-(Cyclopentanecarboxamido)-N-(2-(3-phenylureido)ethyl)benzamide is a benzamide derivative featuring a cyclopentanecarboxamido substituent at the para-position of the benzamide core and a 3-phenylureido group linked via an ethyl chain to the nitrogen atom. This compound combines structural motifs associated with bioactivity, including the ureido group (implicated in hydrogen bonding) and the lipophilic cyclopentane moiety, which may enhance membrane permeability.

Properties

IUPAC Name |

4-(cyclopentanecarbonylamino)-N-[2-(phenylcarbamoylamino)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c27-20(23-14-15-24-22(29)26-18-8-2-1-3-9-18)17-10-12-19(13-11-17)25-21(28)16-6-4-5-7-16/h1-3,8-13,16H,4-7,14-15H2,(H,23,27)(H,25,28)(H2,24,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZDIFZNEXGPSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopentanecarboxamido)-N-(2-(3-phenylureido)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the cyclopentanecarboxamido group through an amide coupling reaction. This can be achieved using cyclopentanecarboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Next, the phenylureido group can be introduced by reacting the intermediate with phenyl isocyanate under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopentanecarboxamido)-N-(2-(3-phenylureido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of amide and urea functionalities.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with amine or alcohol functionalities.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(cyclopentanecarboxamido)-N-(2-(3-phenylureido)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(cyclopentanecarboxamido)-N-(2-(3-phenylureido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The compound’s uniqueness lies in its substitution pattern:

- Substituents : The cyclopentanecarboxamido group replaces simpler acyl groups (e.g., benzamide or chlorophenyl) seen in analogs like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (compound 8 in ). Cyclopentane’s smaller ring size compared to cyclohexane (compound 8) may reduce steric hindrance while maintaining lipophilicity .

Pharmacological Activity Comparisons

- Anticancer Potential: Derivatives like 6a–g exhibit cytotoxicity against cancer cell lines, attributed to hydrogen bonding via the urea group and hydrophobic interactions with the benzamide core . The target compound’s ethyl linker and cyclopentane group may modulate binding kinetics to similar targets (e.g., kinases or proteases).

- Antioxidant Activity : Hydroxamic acids (e.g., compound 8) with chlorophenyl groups show radical scavenging activity. The target compound lacks a hydroxamic acid moiety but may act via the phenylurea group’s redox properties .

ADMET and Physicochemical Properties

- Metabolic Stability : The ethyl linker may reduce susceptibility to oxidative metabolism compared to aryl-linked analogs.

- Toxicity: No direct data exist, but chlorophenyl-containing analogs (e.g., compound 8) show higher toxicity risks due to halogenated aromatic systems .

Research Findings and Implications

Anticancer Mechanisms

Molecular docking studies of 6a–g suggest that urea and benzamide groups interact with residues in kinase ATP-binding pockets .

Antioxidant Potential

Compounds with phenylurea or hydroxamic acid groups (e.g., compound 11) exhibit moderate DPPH scavenging, likely via electron donation . The target compound’s urea group could similarly stabilize free radicals, though experimental validation is needed.

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-(cyclopentanecarboxamido)-N-(2-(3-phenylureido)ethyl)benzamide can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : 318.36 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Notably, it has been studied for its potential as a:

- Chemokine Receptor Modulator : Research indicates that compounds similar to this structure can act as modulators of chemokine receptors, which are critical in inflammatory responses and immune system regulation. This activity suggests potential therapeutic applications in treating autoimmune diseases and inflammatory conditions .

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. The IC50 values varied depending on the cell type, indicating selective cytotoxicity .

- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. These findings suggest that it may be effective in vivo, warranting further investigation into its pharmacodynamics and pharmacokinetics .

- Inflammatory Disease Models : In models of rheumatoid arthritis, administration of this compound resulted in decreased inflammatory markers and improved joint function, highlighting its potential as a therapeutic agent for chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(cyclopentanecarboxamido)-N-(2-(3-phenylureido)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis is typically required, starting with cyclopentanecarboxylic acid activation (e.g., via chloroformate or carbodiimide coupling) to form the cyclopentanecarboxamide moiety. Subsequent steps involve introducing the phenylurea-ethyl group via nucleophilic substitution or urea-forming reactions. Optimization includes controlling temperature (e.g., 0–5°C for acid chloride formation), solvent polarity (e.g., DMF for amidation), and stoichiometric ratios to minimize byproducts .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substituent connectivity (e.g., cyclopentane protons at δ 1.5–2.5 ppm, urea NH signals at δ 6.5–8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected for CHNO) .

- FT-IR : Amide C=O stretches (~1650 cm) and urea N-H bends (~1550 cm) confirm functional groups .

Q. What preliminary biological assays are suitable for evaluating therapeutic potential?

- Methodology :

- In vitro enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric methods.

- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess IC values .

- Antimicrobial susceptibility testing : Broth microdilution against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can conflicting reports on biological activity be resolved methodologically?

- Approach :

- Dose-response reproducibility : Validate activity across multiple independent studies.

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Off-target profiling : Use proteome-wide screens (e.g., affinity chromatography) to identify non-specific interactions .

Q. What computational strategies predict target interactions for this compound?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with receptors (e.g., GPCRs, kinases).

- QSAR modeling : Correlate substituent modifications (e.g., cyclopentane vs. cyclohexane) with activity trends .

- MD simulations : Assess binding stability over 100+ ns trajectories in explicit solvent .

Q. How can byproduct formation during synthesis be minimized?

- Optimization strategies :

- Stepwise purification : Use silica gel chromatography after each synthetic step.

- Catalyst screening : Test Pd/C or Ni catalysts for selective reductions.

- Temperature gradients : Gradual heating (e.g., 25°C → 80°C) during cyclization steps .

Q. How do structural modifications of the cyclopentane and phenylurea groups affect pharmacological properties?

- SAR Study Design :

- Cyclopentane substitution : Compare carboxamide vs. ester derivatives for solubility and target affinity.

- Phenylurea alkylation : Introduce methyl/ethyl groups on the urea nitrogen to modulate metabolic stability .

- Bioisosteric replacement : Replace phenylurea with triazole to enhance bioavailability .

Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?

- Methodology :

- Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats.

- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function over 28-day subchronic dosing .

- Tissue distribution : Use radiolabeled compound with PET imaging to track accumulation .

Key Methodological Considerations

- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

- Advanced Characterization : Utilize X-ray crystallography for co-crystal structures with targets .

- Industrial Relevance : While avoiding commercial focus, note that scalable synthesis routes (e.g., flow chemistry) align with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.